1-Benzoyl-2-piperidinecarbonitrile

Description

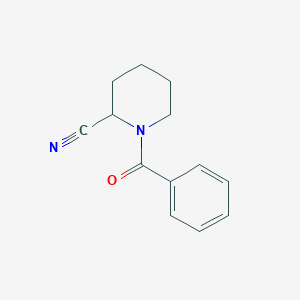

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-benzoylpiperidine-2-carbonitrile |

InChI |

InChI=1S/C13H14N2O/c14-10-12-8-4-5-9-15(12)13(16)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-9H2 |

InChI Key |

OAUXEZWEPGVQEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C#N)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 1 Benzoyl 2 Piperidinecarbonitrile and Its Derivatives

Direct Benzoylation Approaches to Piperidinecarbonitrile Derivatives

Direct benzoylation strategies typically begin with a piperidinecarbonitrile precursor. The core challenge lies in the efficient and selective acylation of the secondary amine nitrogen without affecting other functional groups.

Lithiation-Acylation Strategies Utilizing Benzoyl Chlorides

A plausible, though not explicitly documented, synthetic route involves the C2-functionalization of an N-benzoylpiperidine precursor. This strategy leverages the directing effect of the N-benzoyl group, which acidifies the adjacent C-H protons at the 2- and 6-positions.

The process would theoretically proceed as follows:

N-Benzoylation: Piperidine (B6355638) is first reacted with benzoyl chloride to form N-benzoylpiperidine.

Directed Lithiation: The N-benzoylpiperidine is then treated with a strong, sterically hindered base, such as s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This selectively removes a proton from the C2 position, forming a lithiated intermediate.

Cyanation: The resulting carbanion is quenched with an electrophilic cyanide source, such as tosyl cyanide or cyanogen (B1215507) bromide, to install the carbonitrile group at the 2-position, yielding the target molecule, 1-Benzoyl-2-piperidinecarbonitrile.

This approach offers regiochemical control due to the directing metallation group effect of the benzoyl amide.

Exploration of Alternative N-Benzoylation Techniques

Should the synthesis begin with the precursor piperidine-2-carbonitrile, various N-benzoylation methods are available. smolecule.com The classical Schotten-Baumann reaction, which employs benzoyl chloride in the presence of an aqueous base like sodium hydroxide, is a widely used method for acylating amines. nih.gov Alternatively, using pyridine (B92270) as both the base and solvent is a common variant.

In the pursuit of more environmentally friendly methods, a solvent-free approach has been developed. whiterose.ac.uk This technique utilizes a combination of benzoyl chloride and pyridine adsorbed onto basic alumina, with the reaction being promoted by microwave irradiation. This method is noted for its high yields, rapid reaction times, and adherence to green chemistry principles. whiterose.ac.uk

Table 1: Comparison of N-Benzoylation Techniques

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Schotten-Baumann | Benzoyl Chloride, NaOH | Aqueous, Room Temp. | Standard, reliable method |

| Pyridine-based | Benzoyl Chloride, Pyridine | Pyridine as solvent | Simple workup |

| Microwave-assisted | PhCOCl-Py/Basic Alumina | Solvent-free, Microwave | Rapid, high yield, green |

Synthesis of Key Precursors to this compound

The synthesis of the target compound is critically dependent on the availability of its key precursors, namely chirally enriched 2-substituted piperidines and the piperidine-2-carbonitrile scaffold itself.

Enantioselective Synthesis of 2-Substituted Piperidines

Creating the chiral center at the C2 position of the piperidine ring is a significant challenge in medicinal chemistry. nih.gov Numerous enantioselective methods have been developed to synthesize these crucial precursors. Asymmetric hydrogenation of 2-substituted pyridines or their corresponding pyridinium (B92312) salts using transition metal catalysts (such as iridium or rhodium) with chiral ligands is a powerful strategy. nih.gov

Organocatalysis also offers effective routes. For instance, the intramolecular aza-Michael reaction of N-tethered alkenes can be catalyzed by chiral quinoline-based organocatalysts to yield enantiomerically enriched protected piperidines. nih.gov

Table 2: Selected Enantioselective Methods for 2-Substituted Piperidine Synthesis

| Method | Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | High enantioselectivity, suitable for large scale. nih.gov |

| Oxidative Amination | Gold(I) Complex / Palladium with Pyridine-Oxazoline Ligand | Non-activated Alkenes | Forms N-heterocycle and introduces an O-substituent simultaneously. nih.gov |

| Organocatalytic aza-Michael Reaction | Quinoline Organocatalyst with TFA | N-tethered Alkenes | Good yields of enantiomerically enriched protected piperidines. nih.gov |

Chemoenzymatic Pathways to Cyanopiperidine Intermediates

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to build complex molecules. nih.govrsc.org A promising chemoenzymatic route to α-aminonitriles involves the enzymatic oxidation of an amine to an imine, followed by the addition of cyanide. rsc.org

This strategy can be envisioned for synthesizing piperidine-2-carbonitrile. For example, L-lysine can be oxidized by lysine (B10760008) oxidase to form the cyclic imine, Δ1-piperideine-2-carboxylate. researchgate.net While not a direct route to the nitrile, a related enzymatic process could form the key Δ1-piperideine imine intermediate. This imine can then be subjected to a nucleophilic addition of a cyanide source (a Strecker-type reaction) to yield the racemic piperidine-2-carbonitrile, which can be resolved or used as a racemic mixture for subsequent benzoylation. thieme-connect.com

More advanced enzymatic methods focus on the direct oxidative cyanation of primary amines. D-amino acid oxidase from porcine kidney (pkDAO), particularly certain mutants, can catalyze the synthesis of α-aminonitriles from primary amines and potassium cyanide by forming an imine intermediate that is subsequently trapped by the cyanide nucleophile. rsc.orgscilit.comdntb.gov.uamdpi.com This highlights a direct, enzyme-catalyzed pathway for the formation of the crucial aminonitrile functionality under mild, aqueous conditions. rsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of piperidine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. smolecule.com Biocatalysis, as described in the chemoenzymatic pathways, is a cornerstone of green chemistry, as enzymes operate in aqueous media under mild conditions. rsc.org

The use of microwave-assisted, solvent-free benzoylation is another example of a green methodology that significantly reduces reaction time and eliminates the need for volatile organic solvents. whiterose.ac.uk Furthermore, developing one-pot multicomponent reactions, where multiple bonds are formed in a single operation without isolating intermediates, enhances atom economy and process efficiency. Research into synthesizing piperidones, key precursors, via water-mediated intramolecular cyclization also represents a significant green advancement over classical methods like the Dieckmann condensation.

Aqueous Medium Reactions and Solvent Elimination Strategies

The use of water as a reaction medium and the complete elimination of solvents are cornerstone strategies in green chemistry, offering significant environmental and safety benefits over traditional organic solvents. The synthesis of α-aminonitriles, the structural class to which this compound belongs, has been shown to be amenable to these approaches, particularly through modifications of the Strecker reaction.

One promising avenue for the synthesis of this compound in an aqueous environment involves a one-pot, three-component Strecker-type reaction. This would likely involve the condensation of a suitable precursor such as glutaraldehyde (B144438) with benzamide (B126) and a cyanide source. Research into related α-aminonitrile syntheses has demonstrated the feasibility of using water as a solvent, often with the aid of catalysts to overcome the low solubility of organic reactants. For instance, the use of β-cyclodextrin as a catalyst has been shown to facilitate the Strecker reaction in water, leading to quantitative yields of α-aminonitriles. organic-chemistry.org This supramolecular catalyst likely encapsulates the hydrophobic reactants, creating a microenvironment conducive to the reaction.

Ultrasound assistance is another powerful technique for promoting reactions in aqueous or solvent-free conditions. Sonication can enhance the rate of Strecker reactions and improve the yields of α-aminonitrile derivatives. nih.govresearchgate.net For the synthesis of this compound, a hypothetical ultrasound-assisted approach in a water or a polyethylene (B3416737) glycol (PEG)-water medium could significantly reduce reaction times from hours to minutes. researchgate.net

Solvent-free synthesis represents the ultimate goal in solvent elimination. Several catalyst-free, one-pot methodologies for the synthesis of α-aminonitriles under solvent-free conditions have been developed, often with microwave or ultrasonic irradiation to provide the necessary energy for the reaction to proceed. orgchemres.orgmdpi.com A plausible solvent-free synthesis of this compound could involve the direct mixing of the aldehyde precursor, benzamide, and a cyanide source, potentially with a solid-supported catalyst.

The following table summarizes findings from related syntheses that underscore the potential of these methods for the target compound.

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Strecker Reaction | Aldehydes, Amines, Trimethylsilyl cyanide | β-cyclodextrin, Water | Quantitative | organic-chemistry.org |

| Strecker Reaction | (Hetero)aromatic aldimines, Trimethylsilyl cyanide | Ultrasound, PEG-water | High | nih.govresearchgate.net |

| Strecker Reaction | Aldehydes, Amines, Trimethylsilyl cyanide | Ultrasound, [Bmim]Br | Good to Excellent | orgchemres.org |

| N-acylated α-aminonitrile Synthesis | Aldehyde, Amide, Sodium 4-tosylsulfinate, Cyanide source | Methanol/Water | Moderate to Good | acs.orgnih.gov |

Atom Economy Considerations in Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.netmdpi.comscispace.com Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product with minimal byproduct formation. rsc.orgacsgcipr.orgnih.gov

The synthesis of this compound via a one-pot Strecker-type reaction is an excellent example of an atom-economical approach. In this hypothetical reaction, glutaraldehyde, benzamide, and hydrogen cyanide (or a salt thereof) would combine to form the target molecule. The only byproduct in the ideal case would be water.

Hypothetical Atom Economy Calculation for the Synthesis of this compound via a Strecker Reaction:

Reactants: Glutaraldehyde (C₅H₈O₂) + Benzamide (C₇H₇NO) + Hydrogen Cyanide (HCN)

Product: this compound (C₁₃H₁₄N₂O) + 2 H₂O

Formula Weight of Product: ~214.26 g/mol

Sum of Formula Weights of Reactants: ~100.12 g/mol + ~121.14 g/mol + ~27.03 g/mol = ~248.29 g/mol

Atom Economy: (FW of Product / Sum of FWs of Reactants) x 100 = (~214.26 / ~248.29) x 100 ≈ 86.3%

This high atom economy contrasts sharply with traditional multi-step syntheses, which often involve protection and deprotection steps, the use of stoichiometric reagents, and consequently, the generation of significant amounts of waste. For example, a linear synthesis might start with 2-piperidinecarboxylic acid, which would first be N-benzoylated and then the carboxylic acid would be converted to the nitrile. This multi-step approach would inherently have a lower atom economy due to the additional reagents and byproducts generated in each step.

The development of catalytic, one-pot MCRs for the synthesis of functionalized piperidines is an active area of research, with various catalysts being employed to improve yields and reaction conditions. bas.bg These methods are advantageous not only for their atom economy but also for reducing the number of synthetic steps, solvent usage, and purification efforts, thereby lowering costs and environmental impact. rsc.org

The following table provides a conceptual comparison of the atom economy for different synthetic strategies.

| Synthetic Strategy | Description | Key Characteristics | Atom Economy |

| Multicomponent Reaction (e.g., Strecker) | One-pot condensation of an aldehyde, an amide, and a cyanide source. | High convergence, minimal byproducts (e.g., water). | High |

| Linear Synthesis | Stepwise functionalization of a pre-existing piperidine core (e.g., from 2-piperidinecarboxylic acid). | Involves multiple steps, protection/deprotection, and stoichiometric reagents. | Lower |

By prioritizing multicomponent reactions and optimizing them to proceed in aqueous media or under solvent-free conditions, the synthesis of this compound and its derivatives can be aligned with the principles of modern, sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of 1 Benzoyl 2 Piperidinecarbonitrile

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 1-Benzoyl-2-piperidinecarbonitrile, NMR provides critical insights into its covalent framework, stereochemistry, and conformational preferences.

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple stereogenic centers and the phenomenon of restricted rotation around the amide C-N bond. This restricted rotation gives rise to two distinct rotational isomers (rotamers), which can lead to a doubling of signals for nearby protons. np-mrd.orgresearchgate.net

The aromatic protons of the benzoyl group are anticipated to appear in the downfield region, typically between 7.4 and 7.8 ppm. The proton at the C2 position (H2), being adjacent to the electron-withdrawing nitrile group, is expected to be shifted downfield, likely appearing in the range of 5.0-5.5 ppm. The protons of the piperidine (B6355638) ring (H3-H6) would resonate in the more shielded region of the spectrum, approximately between 1.5 and 4.0 ppm.

Due to the chiral center at C2, the methylene (B1212753) protons on the piperidine ring (at C3, C4, C5, and C6) are diastereotopic and are expected to appear as distinct signals with different chemical shifts and coupling constants, further complicating the spectrum. A detailed analysis of the coupling constants (J-values) between adjacent protons would be essential to determine the relative stereochemistry and conformational arrangement of the piperidine ring.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Benzoyl-H | 7.4 - 7.8 | Multiplet |

| H2 (α to CN) | 5.0 - 5.5 | Doublet or Doublet of Doublets |

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each carbon atom in the molecule. The presence of rotamers could also lead to the observation of two separate sets of signals for carbons near the amide bond.

The carbonyl carbon of the benzoyl group is the most deshielded, with an expected chemical shift in the range of 165-175 ppm. researchgate.net The carbon of the nitrile functional group typically appears around 115-125 ppm. The aromatic carbons of the benzoyl ring would resonate between 125 and 140 ppm. The C2 carbon, attached to the nitrile group, is expected in the 50-60 ppm range, while the remaining piperidine ring carbons (C3-C6) would be found further upfield, between 20 and 50 ppm.

To definitively assign each proton and carbon signal, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which is invaluable for piecing together the molecular structure.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 165 - 175 |

| C≡N (Nitrile) | 115 - 125 |

| Benzoyl-C | 125 - 140 |

| C2 (α to CN) | 50 - 60 |

The conformational landscape of this compound is primarily defined by two features: the puckering of the piperidine ring and the rotation around the N-C(O) amide bond. The piperidine ring is expected to adopt a chair conformation to minimize steric strain.

Due to the partial double-bond character of the amide linkage, rotation around the N-C(O) bond is restricted, leading to the existence of two planar rotamers. np-mrd.orgresearchgate.net This dynamic process is often slow on the NMR timescale at room temperature, resulting in the observation of separate signals for each conformer. Variable-temperature NMR studies can be used to probe this dynamic equilibrium. As the temperature is increased, the rate of interconversion between the rotamers increases, which would cause the separate signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature (Tc). From this data, the energy barrier (ΔG‡) for the amide bond rotation can be calculated, providing quantitative insight into the conformational stability. np-mrd.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to its key functional groups.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹. The presence of this band is a clear indicator of the nitrile group. nih.gov

Amide Carbonyl (C=O) Stretch: A strong, sharp absorption band, characteristic of the tertiary amide of the benzoyl group, is expected around 1630-1660 cm⁻¹. ajol.info This is one of the most prominent peaks in the IR spectrum.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would appear just below 3000 cm⁻¹.

Raman spectroscopy would complement the IR data. The nitrile stretch is typically a strong and sharp band in the Raman spectrum, making it easily identifiable. The carbonyl stretch is also Raman active.

Expected Characteristic Vibrational Frequencies

| Functional Group | Type of Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium (IR), Strong (Raman) |

| Amide (C=O) | Stretch | 1630 - 1660 | Strong (IR) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

The precise frequencies of the vibrational modes can be influenced by intramolecular interactions. For example, the conformation of the benzoyl group relative to the piperidine ring could affect the electronic environment of the carbonyl group, potentially shifting its stretching frequency. nih.gov Any hydrogen bonding or significant dipole-dipole interactions within the molecule would also manifest as changes in the positions and shapes of the absorption bands. A detailed analysis, often supported by computational calculations, can help correlate these spectral features with specific three-dimensional arrangements of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Ionization Techniques and Fragmentation Pathway Analysis

The molecular characterization of this compound by mass spectrometry involves the ionization of the molecule, followed by the analysis of its fragmentation patterns. Common ionization techniques applicable to this compound include Electron Ionization (EI) and Electrospray Ionization (ESI). In EI, high-energy electrons bombard the molecule, often leading to extensive fragmentation and providing a detailed "fingerprint" of the structure. ESI is a softer ionization technique that typically produces a protonated molecular ion [M+H]⁺ with less fragmentation, which is useful for confirming the molecular weight.

The fragmentation of this compound is governed by the presence of the benzoyl group, the piperidine ring, and the nitrile function. The molecular ion (M⁺) is energetically unstable and can break apart in predictable ways. chemguide.co.uk The primary fragmentation modes are alpha-cleavages adjacent to the carbonyl group and the nitrogen atom of the piperidine ring. libretexts.orgmiamioh.edu

A plausible fragmentation pathway for this compound (Molecular Weight: 214.27 g/mol ) would involve several key bond cleavages:

Loss of the benzoyl group: Cleavage of the amide C-N bond can generate a stable benzoyl cation at m/z 105. This is often a dominant peak in the spectra of N-benzoyl compounds. nih.gov

Formation of the piperidinecarbonitrile cation: The corresponding fragment from the loss of the benzoyl group would be the 2-piperidinecarbonitrile radical cation.

Cleavage within the piperidine ring: The piperidine ring can undergo fragmentation, typically involving the loss of small neutral molecules like ethene (C₂H₄) or propene (C₃H₆).

Loss of the nitrile group: Cleavage can also occur with the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the piperidine fragment.

A summary of potential key fragments observed in the mass spectrum of this compound is detailed in the table below.

Table 1: Postulated Mass Spectrometry Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 214 | [C₁₃H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 105 | [C₇H₅O]⁺ | Cleavage of the C(O)-N bond (Benzoyl cation) |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. By measuring the mass-to-charge ratio with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₃H₁₄N₂O. HRMS would be used to verify this composition. The instrument would measure the experimental mass of the molecular ion with high precision, which can then be compared to the calculated exact mass.

Table 2: Elemental Composition Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄N₂O |

| Nominal Mass | 214 u |

| Calculated Monoisotopic Mass | 214.110613 u |

| Expected HRMS Result | An m/z value matching the calculated monoisotopic mass within a narrow tolerance (e.g., ± 5 ppm) |

This high level of accuracy allows for the confident assignment of the elemental formula, a critical step in the structural elucidation of a newly synthesized or isolated compound.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is dictated by a network of non-covalent intermolecular interactions. nih.gov The specific functional groups within the molecule—the aromatic benzene (B151609) ring, the polar carbonyl (C=O) group, the nitrile (C≡N) group, and various C-H bonds—are the primary drivers of the crystal's supramolecular architecture.

The key intermolecular interactions expected to stabilize the crystal structure include:

Hydrogen Bonding: Although lacking classical hydrogen bond donors (like O-H or N-H), the molecule can form weak C-H···O and C-H···N hydrogen bonds. nih.govresearchgate.net The oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors for activated C-H donors from the piperidine and benzene rings of neighboring molecules. nih.gov

π-π Stacking: The electron-rich benzene rings are likely to engage in π-π stacking interactions, where parallel rings are offset from one another to minimize electrostatic repulsion and maximize attractive van der Waals forces. rsc.org

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1 |

| b (Å) | 17.2 |

| c (Å) | 6.8 |

| α (°) | 90 |

| β (°) | 90.5 |

| γ (°) | 90 |

| Volume (ų) | 1410 |

| Z (molecules per unit cell) | 4 |

| Note: These values are illustrative and based on typical data for similar organic compounds. researchgate.net |

Absolute Configuration Assignment

The this compound molecule is chiral, possessing a stereocenter at the C2 position of the piperidine ring where the nitrile group is attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Benzoyl-2-piperidinecarbonitrile and (S)-1-Benzoyl-2-piperidinecarbonitrile.

Single-crystal X-ray diffraction is a powerful method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of one enantiomer can be grown. The technique relies on the phenomenon of anomalous dispersion. sci-hub.se When X-rays interact with electrons, particularly the core electrons of heavier atoms, a small phase shift occurs. This effect is wavelength-dependent and slightly different for a chiral crystal and its mirror image.

By carefully collecting diffraction data, especially using radiation of a specific wavelength (e.g., from a copper X-ray source), the subtle differences in diffraction intensities (known as Bijvoet pairs) can be measured. The analysis of these differences allows for the unambiguous assignment of the molecule's absolute stereochemistry. The Flack parameter is a critical value calculated during the refinement of the crystal structure; a value close to zero for a given configuration confirms that the assignment is correct, while a value near one indicates that the inverted structure is the correct one. researchgate.net

Mechanistic Investigations and Reactivity Profiles of 1 Benzoyl 2 Piperidinecarbonitrile

Stereochemical Course of Deprotonation-Acylation Reactions

Configurational Stability of α-Nitrile Carbanion Intermediates

The configurational stability of the carbanion formed upon deprotonation of 1-benzoyl-2-piperidinecarbonitrile is a crucial factor in determining the stereoselectivity of subsequent reactions. Generally, α-cyano carbanions can exhibit configurational instability, leading to racemization. The stability is influenced by factors such as the nature of the counterion, the solvent, and the substituents on the ring. Research on the asymmetric deprotonation of related N-Boc-piperidines has shown that achieving high enantioselectivity can be challenging due to the sensitivity of the system to steric factors. researchgate.net However, without specific experimental or computational data for the lithiated species of this compound, its configurational stability remains a matter of speculation.

Influence of Electrophile Reactivity on Stereoselectivity

The reactivity of the electrophile used to trap the α-cyano carbanion can significantly influence the stereochemical outcome of the reaction. A highly reactive electrophile might react faster than the carbanion equilibrates, potentially leading to a higher degree of stereoselectivity. Conversely, a less reactive electrophile might allow for carbanion equilibration, resulting in a mixture of stereoisomers. No studies have been found that specifically investigate the diastereoselective alkylation of this compound with various electrophiles. nih.gov

Effects of Counterions and Solvents on Reaction Outcomes

The choice of base, and therefore the counterion (e.g., Li+, Na+, K+), as well as the solvent system, plays a pivotal role in the stereochemistry of carbanion reactions. These factors influence the aggregation state and the intimacy of the ion pair, which in turn affect the facial selectivity of the electrophilic attack. For instance, coordinating solvents can solvate the cation, leading to a "looser" ion pair and potentially different stereochemical outcomes compared to non-coordinating solvents. Again, the absence of specific literature on this compound prevents a detailed discussion of these effects.

Electrophilic Substitution Reactions at the 2-Position of the Piperidine (B6355638) Ring

Direct electrophilic substitution at the C-2 position of a saturated piperidine ring is generally not a feasible reaction pathway. The carbon atom is sp3-hybridized and not electron-rich enough to be susceptible to attack by electrophiles. khanacademy.org Reactions involving the α-position of piperidines typically proceed through deprotonation to form a nucleophilic carbanion, as discussed in the previous section.

Nucleophilic Addition and Rearrangement Pathways Involving the Nitrile Group

The nitrile group of this compound is susceptible to nucleophilic attack. Organometallic reagents like Grignard or organolithium compounds could add to the carbon-nitrogen triple bond to form an intermediate imine, which upon hydrolysis would yield a ketone. masterorganicchemistry.comlibretexts.orglibretexts.org

Rearrangement reactions involving the nitrile group are also conceivable. For instance, if the corresponding oxime were formed, it could potentially undergo a Beckmann rearrangement to yield an amide. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comillinois.eduunica.it This reaction is a classic method for the conversion of oximes to amides and has been extensively studied for various substrates. However, no literature specifically describes the synthesis of the oxime of this compound or its subsequent rearrangement.

Hydrolytic and Solvolytic Reactivity of the Benzoyl and Nitrile Moieties

Both the N-benzoyl group and the nitrile group are susceptible to hydrolysis under acidic or basic conditions. The N-benzoyl group can be hydrolyzed to yield benzoic acid and 2-piperidinecarbonitrile. researchgate.net The nitrile group can be hydrolyzed, typically under more vigorous conditions, to a carboxylic acid, passing through an intermediate amide. The hydrolysis of α-aminonitriles is a well-established route to α-amino acids. libretexts.orgresearchgate.netnih.govmdpi.comresearchgate.net The relative rates of hydrolysis of the two functional groups would depend on the specific reaction conditions. Solvolysis in the presence of alcohols could lead to the formation of esters from the nitrile group.

Strategic Transformations and Synthetic Applications of 1 Benzoyl 2 Piperidinecarbonitrile

Derivatization Strategies for Functional Group Manipulation

Functional group manipulation of N-acyl piperidines is a cornerstone of medicinal chemistry and complex molecule synthesis. These strategies aim to introduce new functionalities, alter electronic properties, or prepare the scaffold for subsequent reactions.

Silylation, the introduction of a silyl group (such as trimethylsilyl, TMS), is a common strategy to protect functional groups, increase volatility for gas chromatography, or activate a molecule for further reaction. For a compound like 1-Benzoyl-2-piperidinecarbonitrile, silylation could theoretically occur at several positions. However, specific studies detailing the silylation of this molecule are not readily found. In related heterocyclic systems, silylation is often achieved using reagents like trimethylsilyl trifluoromethanesulfonate or via catalyzed reactions, but conditions would need to be empirically determined for this specific substrate.

Acylation and alkylation reactions are fundamental for diversifying chemical scaffolds. In the context of this compound, these reactions could potentially be directed towards the carbon atom adjacent to the nitrile group (C2), assuming a sufficiently strong base could generate a stabilized carbanion. The benzoyl group on the nitrogen atom influences the reactivity of the piperidine (B6355638) ring. While N-acylation of piperidines is a standard procedure, further C-alkylation or C-acylation on the ring of an already N-acylated piperidine requires specific activation, and documented examples for this particular nitrile-substituted compound are scarce. The general reactivity of 1-acylpyridinium salts suggests that the ring is activated towards nucleophilic addition, which could be a pathway for introducing alkyl or acyl groups after transformation of the nitrile.

Utilization as a Building Block in Complex Molecule Synthesis

The piperidine ring is a privileged structure in medicinal chemistry, and substituted piperidines like this compound are valuable as building blocks for more complex molecular architectures. nih.gov The nitrile and benzoyl groups offer handles for a variety of synthetic transformations.

Spiroamines, particularly those incorporating a piperidine ring, are of significant interest due to their presence in many biologically active compounds. The synthesis of spiro-fused piperidines often involves intramolecular cyclization reactions or multicomponent reactions. While this compound possesses functionalities that could theoretically be elaborated into a spirocyclic system, for instance, by leveraging the nitrile group in cyclization reactions, specific literature precedence for its use in constructing spiroamine derivatives is not available. Synthetic routes to related spiro[indane-2,2′-pyrrolidine] derivatives have been achieved from N-benzoylproline, highlighting a strategy of intramolecular cyclization of N-acylated cyclic amino acids, but this does not directly translate to the piperidinecarbonitrile scaffold. rsc.org

The synthesis of fused heterocyclic systems is a major focus in organic chemistry, driven by the diverse biological activities of these compounds. core.ac.ukias.ac.in A common strategy involves the construction of one ring onto a pre-existing heterocyclic core. For this compound, the nitrile group could be a key functional handle for annulation reactions to form a fused ring. For example, it could undergo reactions with dinucleophiles to build a new heterocyclic ring adjacent to the piperidine. However, specific, documented examples of using this compound to synthesize fused heterocyclic systems are not prominent in the available literature.

Piperidine alkaloids are a large and structurally diverse class of natural products. doi.org The synthesis of these complex molecules often relies on the use of functionalized piperidine building blocks. ntu.edu.sgnih.gov The 2-cyano-substituted piperidine scaffold of this compound makes it a potential precursor for various alkaloids. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a pathway to introduce the side chains characteristic of many piperidine alkaloids. Despite this potential, its specific application as a key intermediate in the total synthesis of substituted piperidine alkaloids is not well-documented in published research.

Applications in Metal Coordination Chemistry as a Ligand

A comprehensive review of scientific literature reveals a notable absence of published research on the application of this compound as a ligand in metal coordination chemistry. Despite the existence of a broad body of work on related compounds, such as other benzoylpiperidine derivatives and various nitrile-containing ligands, specific studies detailing the synthesis, characterization, or application of metal complexes involving this compound are not found in the available chemical databases and scholarly articles.

The structural features of this compound, which include a benzoyl group and a nitrile moiety attached to a piperidine ring, theoretically offer potential coordination sites for metal ions. The nitrogen atom of the nitrile group and the oxygen atom of the benzoyl group could potentially act as donor atoms, allowing the molecule to function as a chelating or bridging ligand. However, without experimental data, any discussion of its coordination behavior, the stability of its potential metal complexes, or their applications remains purely speculative.

Research in the field of coordination chemistry has extensively explored ligands with similar functional groups. For instance, various pyridinecarbonitrile isomers are known to form coordination compounds with transition metals, acting as versatile building blocks. Similarly, the coordination chemistry of other N-acylated piperidine derivatives has been investigated in different contexts. Nevertheless, the specific combination of functional groups present in this compound has not been the subject of published studies focused on its role as a ligand.

Consequently, there are no research findings, data tables, or detailed synthetic applications to report for this compound in the realm of metal coordination chemistry. This area appears to be an unexplored facet of this compound's chemical properties, suggesting a potential avenue for future research.

Computational and Theoretical Studies on 1 Benzoyl 2 Piperidinecarbonitrile

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These in silico experiments are particularly valuable for understanding the geometry, stability, and electronic characteristics of complex organic molecules like 1-Benzoyl-2-piperidinecarbonitrile.

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are the cornerstones of computational chemistry for studying organic compounds. rsc.org For a molecule like this compound, these methods are employed to determine its most stable three-dimensional structure (optimized geometry).

Ab initio methods, such as Hartree-Fock, derive their results from first principles without the use of experimental data. DFT, on the other hand, utilizes the electron density to calculate the energy of the system, offering a balance between computational cost and accuracy that makes it suitable for moderately large organic molecules. rsc.org The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p) or 6-311+G(2d,p)) is crucial and is selected to best represent the electronic environment of the molecule. scielo.brresearchgate.net For instance, studies on similar piperidine (B6355638) derivatives have successfully used the B3LYP/6-311++G(d,p) level of theory to obtain reliable geometries. rsc.org

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular interest lies in the orientation of the benzoyl group relative to the piperidine ring and the stereochemistry at the C2 position bearing the nitrile group.

Table 1: Illustrative Predicted Structural Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| C=O Bond Length (Benzoyl) | ~1.23 Å |

| C-N Bond Length (Amide) | ~1.38 Å |

| C-C≡N Bond Angle | ~178° |

| Piperidine Ring Conformation | Chair |

| Benzoyl Group Dihedral Angle | Variable |

Note: The values in this table are illustrative and based on typical results for similar compounds. Actual calculated values would require a specific computational study.

A significant application of DFT is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. scielo.br The calculated shifts are then often scaled or corrected using linear regression analysis to improve agreement with experimental data, a technique that has proven effective for a wide range of organic molecules. nih.govyoutube.com For this compound, this would involve calculating the magnetic shielding tensors for each nucleus and referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. rsc.org DFT calculations can predict these vibrational frequencies, which correspond to the peaks observed in an experimental IR spectrum. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). researchgate.net Key predicted frequencies for this compound would include the C≡N stretch of the nitrile group (typically in the 2260-2240 cm⁻¹ region), the C=O stretch of the amide (benzoyl group) (around 1650 cm⁻¹), and various C-H and C-N stretching and bending modes. ajol.infospectroscopyonline.com

Table 2: Illustrative Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Range (DFT) | Typical Experimental Range |

| ¹³C NMR: C=O | 168-172 ppm | 165-175 ppm |

| ¹³C NMR: C≡N | 118-122 ppm | 115-125 ppm |

| IR Freq: C≡N Stretch | 2250-2280 cm⁻¹ | 2240-2260 cm⁻¹ |

| IR Freq: C=O Stretch | 1660-1690 cm⁻¹ | 1630-1680 cm⁻¹ |

Note: The values in this table are illustrative and based on typical results for similar compounds and general spectroscopic principles.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. This compound possesses considerable conformational flexibility, particularly concerning the rotation of the benzoyl group and the puckering of the piperidine ring.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. scielo.br By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes, molecular motions, and intermolecular interactions. researchgate.net For this compound, an MD simulation could reveal the preferred orientations of the substituents, the energy barriers between different conformations, and the influence of a solvent environment on its structure.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, computational analysis can map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. acs.org

For example, in the synthesis of related piperidine derivatives via aza-Diels-Alder reactions, DFT calculations have been used to model the transition state structures and predict the reaction's feasibility and stereochemical outcome. acs.org A similar approach could be applied to understand the formation of this compound, providing insights that are difficult to obtain through experimental means alone.

Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The strong correlation between DFT-calculated and experimentally measured spectroscopic data is a testament to the predictive power of these methods. scielo.br

For this compound, one would expect a good linear correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts. scielo.br Similarly, the predicted vibrational frequencies, after appropriate scaling, should closely match the peaks observed in the experimental IR and Raman spectra. researchgate.net Any significant deviations between the predicted and observed data can point to interesting structural features or environmental effects not accounted for in the computational model, such as strong intermolecular interactions in the solid state. rsc.org The synthesis and characterization of related N-heterocycles often rely on this synergy between calculated and measured spectra to confirm the identity and purity of the target compound. ed.gov

Future Research Directions and Emerging Applications

Development of Novel Asymmetric Synthetic Routes

There is a wealth of research on the asymmetric synthesis of piperidine (B6355638) derivatives, which are crucial scaffolds in pharmaceuticals. Methodologies often employ chiral auxiliaries, organocatalysis, or transition-metal catalysis to control stereochemistry. For instance, asymmetric approaches have been developed for related structures like 2,5-disubstituted pyrrolidines and 3-spiropiperidines, often involving complex catalytic systems to achieve high enantioselectivity. nih.govwhiterose.ac.uk A practical asymmetric synthesis for an aminopiperidine-fused imidazopyridine was developed using a three-component cascade coupling and a base-catalyzed, dynamic crystallization-driven process to control the stereochemistry. nih.gov

However, no published studies were found that specifically apply these or other asymmetric strategies to the synthesis of enantiomerically pure (R)- or (S)-1-Benzoyl-2-piperidinecarbonitrile. Future research would first need to establish a viable racemic synthesis before developing stereoselective variants.

Exploration of Catalytic Transformations

Catalytic chemistry offers powerful tools for molecular transformations. For related structures, visible-light photoredox catalysis has been used to generate acyl radicals from various precursors for use in a range of synthetic transformations. nih.gov Furthermore, Ni/photoredox dual catalysis has been employed for the C-acylation of glycosides, demonstrating a method for forming C-C bonds under mild conditions. nih.gov

Despite the potential for the nitrile and benzoyl groups within 1-Benzoyl-2-piperidinecarbonitrile to undergo various catalytic transformations (e.g., hydrolysis, reduction, or coupling reactions), no specific research has been published detailing such reactions for this compound. The exploration of its reactivity under different catalytic conditions remains an open area for investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is increasingly used for the synthesis of heterocyclic compounds, including piperidine derivatives, due to benefits like enhanced safety, scalability, and reaction control. nih.govresearchgate.net For example, a continuous flow protocol has been successfully developed for the rapid and scalable synthesis of α-chiral piperidines. acs.org This method allows for the production of functionalized piperidines in high yield and diastereoselectivity within minutes. acs.org

Nevertheless, the synthesis of this compound has not been reported using a flow chemistry platform. The adaptation of known batch syntheses (if any were published) or the development of a novel flow-based route would be a prerequisite for any such research.

Advanced Materials Science Applications

The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in many bioactive molecules. However, its application, or that of its derivatives, in materials science is not well-documented. While some organic compounds with nitrogen heterocycles are explored for applications like organic light-emitting diodes (OLEDs) or as catalysts, there is no literature to suggest that this compound has been investigated for any materials science applications. Its properties in this context are entirely unknown.

Q & A

Basic: What are the recommended synthetic routes for 1-Benzoyl-2-piperidinecarbonitrile?

Answer:

The synthesis typically involves multi-step organic reactions. Key steps include:

Core structure formation : Piperidine ring functionalization via nucleophilic substitution or coupling reactions.

Benzoylation : Introduction of the benzoyl group using benzoyl chloride or analogous reagents under anhydrous conditions.

Cyanation : Incorporation of the nitrile group via Knoevenagel condensation or cyanide displacement.

Optimization may involve catalysts like DMAP (4-dimethylaminopyridine) or coupling agents (e.g., DCC) to enhance yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with piperidine protons appearing at δ 1.5–3.5 ppm and benzoyl aromatic signals at δ 7.3–8.1 ppm.

- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm) and C=O (~1680 cm) validate functional groups.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related piperidine-carbonitrile derivatives .

Advanced: How can researchers optimize the yield of this compound in multi-step reactions?

Answer:

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Temperature Control : Maintain low temperatures (-10°C to 0°C) during benzoylation to minimize side reactions.

- Catalytic Systems : Employ Pd-catalyzed cross-coupling for regioselective cyanation .

- Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization improves purity (>95%) .

Advanced: How should researchers address discrepancies in reported toxicity data for piperidinecarbonitrile derivatives?

Answer:

- Literature Cross-Referencing : Compare SDS entries from multiple suppliers (e.g., conflicting hazard classifications in vs. 2).

- In Silico Prediction : Use tools like ProTox-II to estimate acute oral toxicity (LD) and hepatotoxicity.

- Empirical Testing : Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent hydrolysis .

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent degradation .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT Calculations : Model electron density maps to identify electrophilic sites (e.g., carbonyl carbon).

- Molecular Dynamics : Simulate solvation effects in DMSO or acetonitrile to predict reaction pathways.

- PubChem Data : Leverage SMILES (e.g., C1CCN(CC1)C(=O)C2=CC=CC=C2C#N) and InChI keys for cheminformatics analysis .

Basic: How to design experiments assessing the biological activity of this compound?

Answer:

Target Identification : Screen against kinase or protease targets via fluorescence polarization.

In Vitro Assays : Use cell viability assays (e.g., MTT) to evaluate cytotoxicity.

In Vivo Models : Administer in zebrafish embryos or murine models to study bioavailability and toxicity .

Advanced: What strategies resolve structural ambiguities in analogs of this compound?

Answer:

- Chiral Chromatography : Separate enantiomers using Chiralpak® columns.

- NOESY NMR : Determine spatial proximity of benzoyl and piperidine groups.

- Single-Crystal Analysis : Compare with reference data from Acta Crystallographica .

Table 1: Comparative Toxicity Assessment

| Parameter | (2024) | (2023) |

|---|---|---|

| Acute Oral Toxicity | Not investigated | No known hazards |

| Skin Irritation | Requires medical consult | Not reported |

| Environmental Impact | Avoid release | No data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.